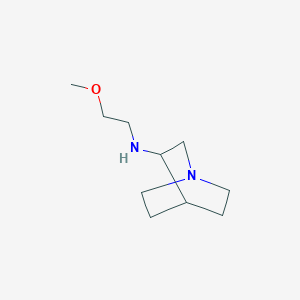![molecular formula C11H9ClN2O B6136803 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, also known as AG490, is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including immune response, inflammation, and cell growth and differentiation.
Mecanismo De Acción
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime works by inhibiting the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. Specifically, it blocks the activity of the JAK2 kinase, which is a key component of the pathway.
Biochemical and Physiological Effects:
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, including the development of more potent and selective inhibitors of the JAK/STAT pathway, the identification of new therapeutic targets for the compound, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,2,3,4-tetrahydroisoquinoline to form a key intermediate, which is then converted to 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime through a series of reactions involving various reagents and solvents.
Aplicaciones Científicas De Investigación
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been extensively studied for its potential as a therapeutic agent in a variety of disease states, including cancer, autoimmune disorders, and inflammatory diseases. In particular, it has been shown to inhibit the proliferation of cancer cells and to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(NZ)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUKMZNYSQIRO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B6136741.png)
![4-chloro-3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B6136743.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6136750.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)


![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6136783.png)
![ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
![3-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136791.png)
![ethyl 4-{[1-(1-naphthyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6136811.png)
![7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B6136819.png)